molecular formula C6H4BrClN2O2 B1629713 4-Amino-6-bromo-3-chloropicolinic acid CAS No. 350601-51-3

4-Amino-6-bromo-3-chloropicolinic acid

Cat. No. B1629713
Key on ui cas rn: 350601-51-3
M. Wt: 251.46 g/mol
InChI Key: DFLRSOVLHNHOJF-UHFFFAOYSA-N
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Patent
US06297197B1

Procedure details

To methyl 4-amino-6-bromo-3-chloropyridine-2-carboxylate (200mg; 0.8 mmol) in 10 mL of methanol was added excess 2N NaOH (10 mL). The mixture was stirred for 1 hr at ambient temperature and then evaporated to dryness in vacuo. The residue was dissolved in water and diethyl ether. After separation of the phases, the aqueous layer was acidified with 1N HCl to a pH=2. The aqueous layer was evaporated to dryness and the residue was dissolved in 50 mL of methanol and filtered. The filtrate was evaporated under reduced pressure and the residue was triturated with 5 percent diethyl ether in petroleum ether to give 70 mg of 4-amino-6-bromo-3-chloropyridine-2-carboxylic acid, mp 182-183° C.
Name
methyl 4-amino-6-bromo-3-chloropyridine-2-carboxylate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[N:5]=[C:4]([C:9]([O:11]C)=[O:10])[C:3]=1[Cl:13].[OH-].[Na+]>CO>[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[N:5]=[C:4]([C:9]([OH:11])=[O:10])[C:3]=1[Cl:13] |f:1.2|

Inputs

Step One
Name
methyl 4-amino-6-bromo-3-chloropyridine-2-carboxylate
Quantity
200 mg
Type
reactant
Smiles
NC1=C(C(=NC(=C1)Br)C(=O)OC)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hr at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
CUSTOM
Type
CUSTOM
Details
After separation of the phases
CUSTOM
Type
CUSTOM
Details
The aqueous layer was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 50 mL of methanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with 5 percent diethyl ether in petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(=NC(=C1)Br)C(=O)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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